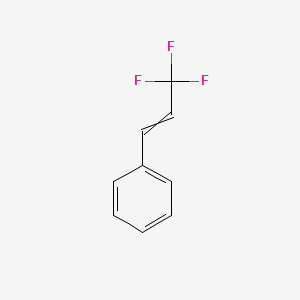
Trifluoromethylstyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethylstyrene is a versatile organic compound characterized by the presence of a trifluoromethyl group attached to a styrene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trifluoromethylstyrene can be synthesized through several methods. One common approach involves the palladium-catalyzed Suzuki-Miyaura coupling reaction. This method utilizes a trifluoromethyl-substituted aryl halide and a vinylboronic acid or ester as starting materials . The reaction typically occurs under mild conditions, with the presence of a palladium catalyst and a suitable base.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar catalytic processes. The choice of catalyst, reaction temperature, and pressure are optimized to maximize yield and minimize by-products. Industrial methods also focus on ensuring the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Trifluoromethylstyrene undergoes various chemical reactions, including:
Substitution Reactions: Both anionic S_N2’ and cationic S_N1’ substitutions are common, often involving nucleophiles or electrophiles.
Cycloaddition Reactions: Transition metal-catalyzed cycloaddition reactions are used to construct cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups.
Defluorinative Functionalization: This involves the activation of the C-F bond in the trifluoromethyl group, leading to the formation of new functional groups.
Common Reagents and Conditions: Reagents such as palladium catalysts, bases (e.g., potassium carbonate), and various nucleophiles or electrophiles are commonly used. Reaction conditions typically include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include trifluoromethyl-substituted alkenes, cycloalkanes, and various functionalized derivatives .
Applications De Recherche Scientifique
Trifluoromethylstyrene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of trifluoromethylstyrene involves the activation of the C-F bond in the trifluoromethyl group. This activation can occur through various pathways, including nucleophilic substitution and transition metal-catalyzed processes . The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparaison Avec Des Composés Similaires
- 4-Methoxystyrene
- 4-Chlorostyrene
- 2,3,4,5,6-Pentafluorostyrene
- 4-Vinylanisole
- 4-Cyanostyrene
Comparison: Trifluoromethylstyrene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution and cycloaddition reactions compared to its non-fluorinated counterparts. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical applications .
Propriétés
Numéro CAS |
705-89-5 |
|---|---|
Formule moléculaire |
C9H7F3 |
Poids moléculaire |
172.15 g/mol |
Nom IUPAC |
3,3,3-trifluoroprop-1-enylbenzene |
InChI |
InChI=1S/C9H7F3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-7H |
Clé InChI |
HKADMMFLLPJEAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







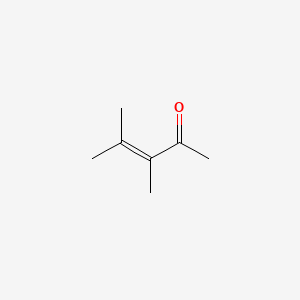
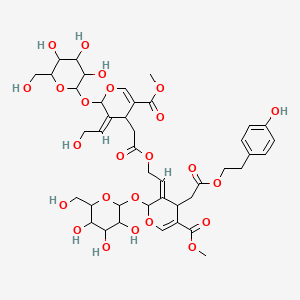
![Spiro[4.7]dodecane](/img/structure/B14748417.png)
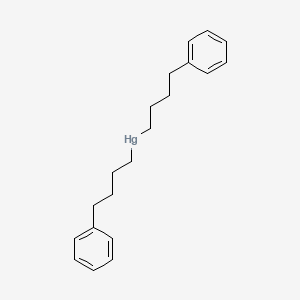
![9-Thiabicyclo[3.3.1]nonane](/img/structure/B14748427.png)
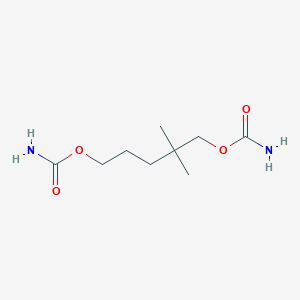
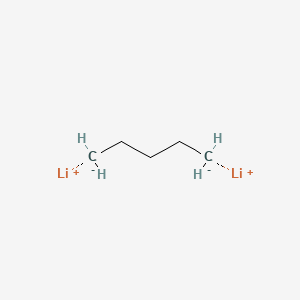
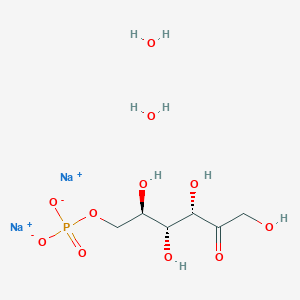
![1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14748454.png)
